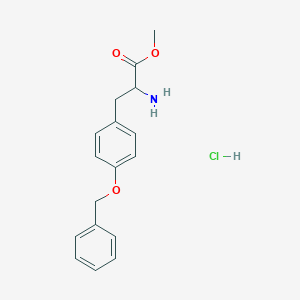

H-Tyr(Bzl)-OMe.HCl

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(Bzl)-OMe.HCl typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the benzyl and methyl ester groups. One common method includes:

Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as fluorenylmethyloxycarbonyl (Fmoc).

Benzylation: The hydroxyl group of the protected tyrosine is benzylated using benzyl bromide in the presence of a base like sodium hydride.

Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid.

Deprotection: The protecting groups are removed to yield the final product, H-Tyr(Bzl)-OMe.

Hydrochloride formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Quality control: The final product undergoes rigorous quality control to ensure its purity and consistency.

化学反応の分析

Types of Reactions

H-Tyr(Bzl)-OMe.HCl undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tyrosine derivatives.

科学的研究の応用

Applications in Scientific Research

H-Tyr(Bzl)-OMe.HCl has diverse applications across various fields of scientific research:

Chemistry

- Peptide Synthesis : This compound is widely used as a building block in the synthesis of peptides and complex organic molecules. Its structure allows for specific modifications that facilitate peptide bond formation.

- Organic Synthesis : this compound serves as a reagent in various organic reactions, including oxidation and reduction processes.

Biology

- Enzyme Studies : The compound acts as a substrate in enzyme kinetics studies, allowing researchers to investigate enzyme-substrate interactions and mechanisms.

- Protein Modification : It is utilized in research focused on post-translational modifications of proteins, contributing to the understanding of protein functionality and stability.

Medicine

- Drug Development : this compound is explored for its potential therapeutic properties, particularly in drug design aimed at targeting specific receptors, such as the Substance-P receptor involved in pain signaling pathways.

- Therapeutic Research : Its derivatives are being investigated for their roles in treating conditions related to neurotransmitter imbalances.

Industry

- Pharmaceutical Production : The compound is used in the production of pharmaceuticals, particularly those involving peptide-based therapies.

- Chemical Manufacturing : this compound serves as an intermediate in the synthesis of specialized chemicals and compounds.

Case Study 1: Peptide Synthesis

A study demonstrated the efficiency of using this compound as a substrate for synthesizing dipeptides through coupling reactions mediated by hypervalent iodine reagents. The results showed high yields and selectivity, highlighting its utility in peptide chemistry .

Case Study 2: Enzyme Kinetics

Research involving this compound provided insights into enzyme mechanisms by analyzing reaction rates with various enzymes. The compound's structure allowed for modifications that influenced enzyme activity, leading to a better understanding of catalytic processes .

Case Study 3: Drug Design

Investigations into the binding affinity of this compound derivatives with the Substance-P receptor revealed potential pathways for developing novel analgesics. The study emphasized the importance of structural modifications on therapeutic efficacy .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Peptide synthesis, organic synthesis | High yields in coupling reactions; versatile reagent |

| Biology | Enzyme studies, protein modification | Insights into enzyme kinetics; impacts on protein stability |

| Medicine | Drug development, therapeutic research | Potential for new analgesics targeting neurotransmitter pathways |

| Industry | Pharmaceutical production, chemical manufacturing | Used as an intermediate in specialized chemical synthesis |

作用機序

The mechanism of action of H-Tyr(Bzl)-OMe.HCl involves its interaction with specific molecular targets and pathways:

Enzyme inhibition: It can act as an inhibitor of enzymes that interact with tyrosine or its derivatives.

Signal transduction: It may influence signal transduction pathways by modifying proteins involved in these processes.

Protein modification: It can be used to modify proteins through covalent attachment, affecting their function and activity.

類似化合物との比較

Chemical Identity :

- IUPAC Name: Methyl (2S)-2-amino-3-(4-(benzyloxy)phenyl)propanoate hydrochloride

- CAS No.: 34805-17-9

- Molecular Formula: C₁₇H₁₉NO₃·HCl

- Molecular Weight : 321.80 g/mol

- Purity : >98% (HPLC) .

Physicochemical Properties :

- Solubility: Soluble in DMSO, methanol, and water (with sonication and heating to 37°C) .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month .

- Appearance : White to off-white solid .

Applications :

Primarily used in peptide synthesis and combinatorial chemistry as a tyrosine derivative with a benzyl (Bzl) protecting group on the hydroxyl side chain. It prevents undesired reactions during peptide coupling .

Comparison with Structurally Similar Compounds

H-Tyr(Bzl)-OBzl·HCl (CAS 52142-01-5)

H-Tyr(tBu)-OMe·HCl (CAS 51482-39-4)

H-Tyr-OMe·HCl (CAS 3417-91-2)

Structural and Functional Analysis

生物活性

H-Tyr(Bzl)-OMe.HCl, also known as benzylated tyrosine methyl ester hydrochloride, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies that highlight its relevance in medicinal chemistry.

Synthesis and Properties

This compound is synthesized through a series of chemical reactions involving the benzylation of tyrosine methyl ester. The process typically includes the use of benzaldehyde and reducing agents such as sodium borohydride in a methanol solution, yielding high-purity products suitable for further biological evaluations .

Key Properties:

- Molecular Formula: C₁₁H₁₅ClNO₃

- Molecular Weight: 245.703 g/mol

- Density: 1.126 g/cm³

- Boiling Point: 330.2°C at 760 mmHg

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial properties and interactions with cellular membranes.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant microbicidal activity against pathogenic bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. These compounds disrupt bacterial membranes, leading to cell lysis. The presence of anionic or zwitterionic tripeptides in their structure enhances this activity by promoting interaction with negatively charged lipid membranes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against S. pneumoniae | Activity Against S. pyogenes | Mechanism of Action |

|---|---|---|---|

| DICAM 4 | High | Moderate | Membrane disruption |

| DICAM 6 | Moderate | High | Electrostatic interactions |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the amino acid sequence and the presence of specific functional groups significantly influence the biological activity of this compound. For instance, the introduction of hydrophobic groups can enhance membrane permeability, while polar groups may reduce toxicity towards human cells.

Key Findings:

- Compounds with longer aliphatic chains exhibit increased antimicrobial potency.

- The presence of a benzyl group enhances interaction with lipid bilayers, facilitating membrane permeation .

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was evaluated for its effectiveness against a panel of bacterial strains. The results indicated that the compound exhibited a concentration-dependent effect, with higher concentrations leading to increased bacterial cell death. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while the compound was effective against bacterial cells, it displayed minimal cytotoxicity towards human cells at therapeutic concentrations, indicating a favorable selectivity profile for antimicrobial applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of H-Tyr(Bzl)-OMe.HCl to minimize racemization?

- Method : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) with tertiary amines (e.g., TEA) to activate carboxyl groups while maintaining stereochemical integrity. Monitor reaction pH to avoid acidic conditions that promote racemization .

- Validation : Confirm enantiomeric purity via chiral HPLC or optical rotation measurements, referencing CAS 34805-17-9 for baseline data .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Method : Employ flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for preliminary separation. Final purification via recrystallization in methanol/ether mixtures enhances crystallinity and removes trace impurities .

- Note : Verify purity (>98%) by HPLC with UV detection at 254 nm, comparing retention times to certified reference standards .

Q. How should researchers characterize the identity and purity of this compound?

- Analytical Workflow :

Mass Spectrometry : Confirm molecular weight (321.8 g/mol) via ESI-MS in positive ion mode .

NMR : Analyze H and C spectra for benzyl (Bzl) and methyl ester (OMe) protons (e.g., δ 5.1 ppm for Bzl-O, δ 3.7 ppm for OMe) .

Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C: 59.34%, H: 5.95%) .

Q. What solvent systems are suitable for preparing stable stock solutions of this compound?

- Recommendation : Use anhydrous DMSO for primary stock (10–50 mM), stored at -20°C in sealed vials. For aqueous experiments, dilute in PBS with 0.1% Tween-80 to enhance solubility .

- Critical Step : Vortex and sonicate (37°C, 10 min) to ensure homogeneity; avoid freeze-thaw cycles to prevent hydrolysis .

Q. How does pH influence the stability of this compound in solution?

- Guidelines : Maintain neutral pH (6.5–7.5) for long-term stability. Acidic conditions (<pH 3) risk ester hydrolysis, while alkaline conditions (>pH 9) may degrade the benzyl ether .

- Verification : Monitor degradation via HPLC after 24-hour incubation at varying pH levels .

Advanced Research Questions

Q. What advanced techniques ensure stereochemical fidelity during solid-phase peptide synthesis (SPPS) using this compound?

- Method : Use low-racemization coupling agents (e.g., HATU/DIPEA) and pre-activated Fmoc-protected derivatives. Perform Kaiser tests to confirm complete coupling .

- Optimization : Incorporate microwave-assisted SPPS (50°C, 20 W) to accelerate coupling efficiency while preserving chirality .

Q. How can researchers evaluate the role of the benzyl (Bzl) group in protecting tyrosine residues during peptide synthesis?

- Experimental Design :

Synthesize peptides with/without Bzl protection.

Compare oxidative stability (e.g., HO exposure) and enzymatic degradation rates (e.g., trypsin digestion).

Use LC-MS to identify cleavage sites and quantify protection efficiency .

Q. What are the challenges in deprotecting this compound under acidic conditions?

- Risk : Prolonged TFA exposure (>2 hr) may cleave methyl esters.

- Solution : Use TFA/HO (95:5) for 1 hour at 0°C, followed by neutralization with cold diethyl ether. Monitor deprotection via FT-IR (loss of Bzl-O peak at 1250 cm) .

Q. How do structural analogs (e.g., H-Tyr(tBu)-OMe.HCl) compare in peptide coupling efficiency?

- Comparative Study :

- Step 1 : Couple this compound and H-Tyr(tBu)-OMe.HCl to a model peptide (e.g., Ala-Phe-Val).

- Step 2 : Measure coupling yields (HPLC) and reaction times.

- Finding : tBu groups may offer faster coupling but lower solubility in polar solvents .

Q. What strategies mitigate hygroscopicity issues in this compound during storage?

特性

CAS番号 |

34805-17-9 |

|---|---|

分子式 |

C17H20ClNO3 |

分子量 |

321.8 g/mol |

IUPAC名 |

methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H |

InChIキー |

IQKXGACPIPNLEL-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

異性体SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-] |

正規SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

ピクトグラム |

Irritant |

同義語 |

H-TYR(BZL)-OMEHCL; 34805-17-9; O-Benzyl-L-tyrosinemethylesterhydrochloride; H-Tyr(Bzl)-OMe.HCl; C17H19NO3.HCl; H-Tyr(Bzl)-OMe??HCl; H-Tyr(Bzl)-Ome·Hcl; H-Tyr(Bzl)-OMehydrochloride; SCHEMBL3497991; CTK3J1778; IQKXGACPIPNLEL-NTISSMGPSA-N; MolPort-003-983-084; 1083AE; ANW-42532; SBB068470; AKOS015915126; AKOS015924211; methylO-benzyltyrosinatehydrochloride; RTR-014384; AK-81291; SC-24256; MethylO-benzyl-L-tyrosinatehydrochloride; (O-benzyl)tyrosinemethylesterhydrochloride; ST24030749 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。